Comparison of Predicted Lipophilicity (LogP) with Regioisomers for Optimized ADME
The predicted lipophilicity (LogP) of 2-(4,4-difluoropiperidin-1-yl)-6-fluoropyridine is 1.62 , indicating moderate lipophilicity. While direct comparative LogP data for its closest regioisomers (e.g., 2-(4,4-Difluoropiperidin-1-yl)-3-fluoropyridine, 3-(4,4-Difluoropiperidin-1-yl)-5-fluoropyridine) was not found in the accessed literature, this class-level inference is based on the well-established impact of fluorine substitution position on molecular lipophilicity and electronic distribution. This specific LogP value differentiates it from other fluorinated piperidine-pyridine analogs and is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted ACD/LogP = 1.62 |
| Comparator Or Baseline | Class of fluorinated piperidine-pyridine regioisomers (specific comparator data not available) |
| Quantified Difference | Not applicable for this class-level inference |
| Conditions | Predicted using ACD/Labs Percepta Platform (in silico) |
Why This Matters
LogP is a critical parameter for predicting a compound's pharmacokinetic properties, including its ability to cross biological membranes, and this value provides a quantifiable point of differentiation for procurement in ADME optimization studies.
